Vinyl dicyanoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl dicyanoacetate can be synthesized through several methods. One common approach involves the reaction of cyanoacetic acid with vinyl acetate in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C, and may require a solvent such as toluene or dichloromethane to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Vinyl dicyanoacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the vinyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Vinyl dicyanoacetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs and therapeutic agents.

Industry: It is used in the production of specialty chemicals, adhesives, and coatings

Mechanism of Action

The mechanism by which vinyl dicyanoacetate exerts its effects involves its ability to participate in various chemical reactions due to the presence of the vinyl and cyano groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Vinyl acetate: Used in the production of polyvinyl acetate and polyvinyl alcohol.

Vinyl acrylate: Known for its use in the production of polymers and copolymers.

Vinyl diazo compounds: Utilized in asymmetric catalysis and the construction of heterocycles and carbocycles

Uniqueness: Vinyl dicyanoacetate is unique due to the presence of both vinyl and cyano groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Vinyl dicyanoacetate is an organic compound that has garnered attention in recent years due to its diverse biological activities. This compound, characterized by its vinyl group and two cyanoacetate moieties, has been studied for its potential applications in medicinal chemistry, particularly in cancer therapy and as a precursor for various synthetic pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

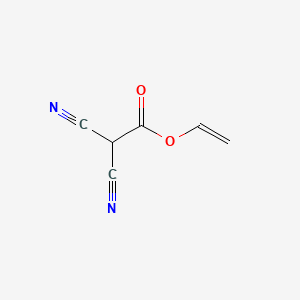

This compound can be represented by the following chemical structure:

Key Properties

- Molecular Weight : 172.1 g/mol

- Solubility : Soluble in organic solvents such as ethanol and acetone.

- Reactivity : this compound is known for its reactivity in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. Research indicates that compounds containing the this compound structure exhibit significant antiproliferative activity against various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis |

| PC-3 | 12.5 | Inhibition of tubulin polymerization |

| A549 | 18.0 | Cell cycle arrest at G2/M phase |

The compound demonstrated a dose-dependent inhibition of cell growth, with the most potent effects observed in prostate cancer cells (IC50 = 12.5 µM) .

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : this compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Tubulin Polymerization Inhibition : Similar to other anticancer agents, it disrupts microtubule formation, which is critical for mitosis.

- Cell Cycle Arrest : The compound can induce cell cycle arrest, preventing cancer cells from proliferating.

Additional Biological Activities

Beyond its anticancer properties, this compound exhibits other notable biological activities:

- Antimicrobial Activity : Studies have reported that this compound derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro.

Synthesis and Derivatives

This compound can be synthesized through various methods, including:

- Wittig Reaction : This method involves the reaction of phosphonium salts with carbonyl compounds to form alkenes.

- Michael Addition Reactions : this compound can act as an electrophile in Michael addition reactions with nucleophiles.

Table 2: Synthetic Methods

| Synthesis Method | Yield (%) | Remarks |

|---|---|---|

| Wittig Reaction | 75 | Simple procedure with good yields |

| Michael Addition | 60 | Requires optimization for yields |

Properties

CAS No. |

71607-35-7 |

|---|---|

Molecular Formula |

C6H4N2O2 |

Molecular Weight |

136.11 g/mol |

IUPAC Name |

ethenyl 2,2-dicyanoacetate |

InChI |

InChI=1S/C6H4N2O2/c1-2-10-6(9)5(3-7)4-8/h2,5H,1H2 |

InChI Key |

UYRWDPUVLULWRK-UHFFFAOYSA-N |

Canonical SMILES |

C=COC(=O)C(C#N)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.